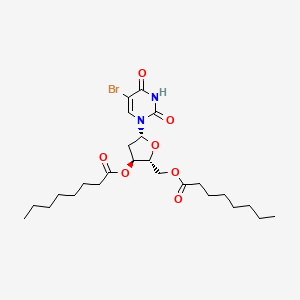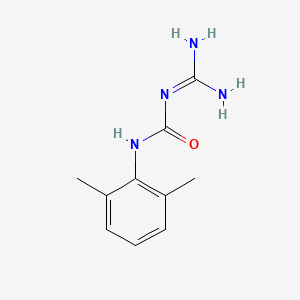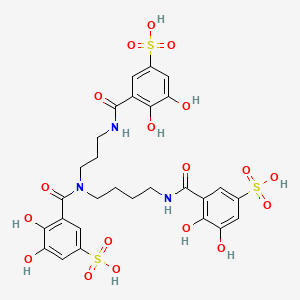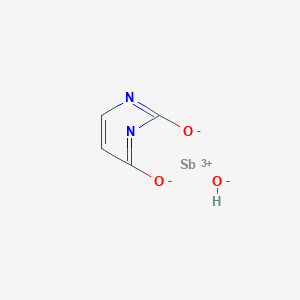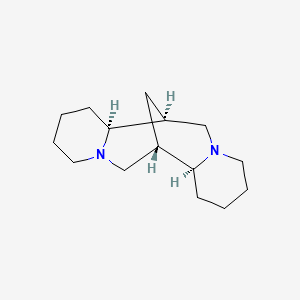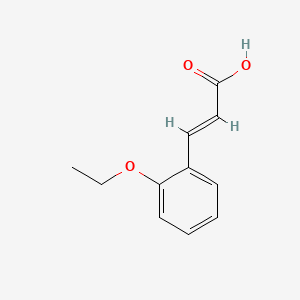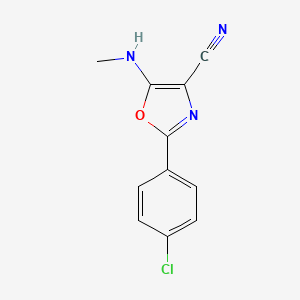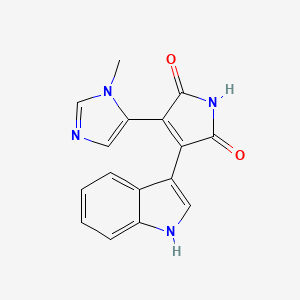
Didemnimide C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Didemnimide C is a member of indoles, a member of pyrroles and a member of maleimides. It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure
Didemnimide C has been a focus of chemical synthesis and structural analysis. A significant step in its synthesis involves the Stille coupling, enabling the creation of didemnimide C in a reasonably efficient process (Terpin et al., 1998). The compound's crystal structure is also of interest, characterized by intermolecular hydrogen bonds and C—H⋯π-ring stacking interactions, contributing to its stability and potential applications (Hong-Ming Dong & Yin Huang, 2007).
Biological Activities
Didemnimide C, along with other related compounds, has been found to have significant biological activities. For instance, certain derivatives like didemnimide D have been identified as potent feeding deterrents against predators in marine environments, indicating their role in chemical defense mechanisms (Vervoort et al., 1998). Moreover, these compounds, including didemnimide C, have been implicated in cell cycle regulation and have shown potential as G2 checkpoint inhibitors, suggesting their utility in cancer research (Piers et al., 2000).
Molecular Mechanisms and Computational Studies
There is ongoing research into the molecular mechanisms underlying the activity of didemnimide C and related compounds. Computational studies have been conducted to understand their electronic features and structural parameters, correlating these with their biological activities, particularly their impact on the G2 cell cycle checkpoint in cancer cells (Camargo et al., 2001).
Eigenschaften
Produktname |
Didemnimide C |
|---|---|
Molekularformel |
C16H12N4O2 |
Molekulargewicht |
292.29 g/mol |
IUPAC-Name |
3-(1H-indol-3-yl)-4-(3-methylimidazol-4-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C16H12N4O2/c1-20-8-17-7-12(20)14-13(15(21)19-16(14)22)10-6-18-11-5-3-2-4-9(10)11/h2-8,18H,1H3,(H,19,21,22) |
InChI-Schlüssel |
WVAGDTBMSZAWPO-UHFFFAOYSA-N |
SMILES |
CN1C=NC=C1C2=C(C(=O)NC2=O)C3=CNC4=CC=CC=C43 |
Kanonische SMILES |
CN1C=NC=C1C2=C(C(=O)NC2=O)C3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



